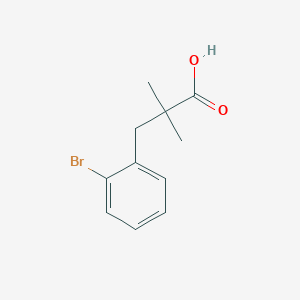

3-(2-Bromophenyl)-2,2-dimethylpropanoic acid

Description

Contextual Significance of Brominated Phenylalkanoic Acids in Contemporary Organic Synthesis and Chemical Discovery

Brominated phenylalkanoic acids represent a class of compounds with significant utility in both organic synthesis and medicinal chemistry. The presence of a bromine atom on the aromatic ring is of particular importance; it serves as a versatile functional handle for a wide array of chemical transformations. nih.govresearchgate.net Organobromine compounds are crucial precursors for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. researchgate.netmdpi.com These reactions are fundamental in constructing complex molecular architectures from simpler building blocks.

In the realm of medicinal chemistry, the incorporation of bromine into a molecule can profoundly influence its biological properties. ump.edu.pl Bromine can alter a compound's lipophilicity, metabolic stability, and binding affinity to biological targets through effects like halogen bonding. ump.edu.pltethyschemical.comazom.com Consequently, brominated compounds are integral to the synthesis of numerous pharmaceuticals, including sedatives, antiseptics, and anti-cancer agents. tethyschemical.combsef.comvasu-industries.com

The phenylpropanoic acid scaffold itself is a well-established pharmacophore found in a variety of biologically active molecules. wikipedia.orgresearchgate.net Derivatives of this structure are known to exhibit a range of therapeutic effects, including anti-inflammatory, antibacterial, and antihyperglycemic activities. acs.orgnih.govnih.gov Therefore, the combination of a bromine atom and a phenylalkanoic acid framework makes these compounds highly valuable targets for synthetic chemists and drug discovery programs.

Unique Structural Features and Rationale for Focused Investigation of 3-(2-Bromophenyl)-2,2-dimethylpropanoic acid

The structure of this compound is distinguished by three key features that, in combination, provide a strong rationale for its focused investigation.

Ortho-Bromophenyl Group : The bromine atom is positioned at the ortho- (or 2-) position of the phenyl ring relative to the propanoic acid side chain. This specific substitution pattern can lead to unique steric and electronic effects, influencing the reactivity of both the bromine atom and the carboxylic acid. The ortho-positioning can be exploited to direct further chemical modifications or to enforce specific conformations of the molecule. doaj.orgacs.org

Gem-Dimethyl Group : The presence of two methyl groups on the alpha-carbon (the carbon adjacent to the carboxyl group) is a significant structural motif. This α,α-disubstitution, often referred to as a gem-dimethyl group, is known to induce the Thorpe-Ingold effect . wikipedia.orglucp.net This effect arises from steric compression between the methyl groups, which alters the bond angles of the backbone and can significantly accelerate intramolecular reactions, such as cyclizations, by pre-organizing the molecule into a conformation favorable for ring closure. wikipedia.orgrsc.orgresearchgate.net

Propanoic Acid Backbone : The three-carbon carboxylic acid chain is a common structural unit in many biologically relevant molecules and pharmaceuticals. wikipedia.orgcreative-proteomics.com While α,α-disubstitution can sometimes decrease activity at certain biological targets, it can also enhance selectivity or introduce other desirable properties by providing steric bulk. acs.orgnih.gov

The combination of a synthetically versatile ortho-bromo handle, a conformationally-directing gem-dimethyl group, and a biologically relevant propanoic acid core makes this compound a compelling target for chemical synthesis and evaluation.

Overview of Principal Academic Research Trajectories for this compound

Based on its unique structural features, the principal academic research trajectories for this compound can be logically inferred to follow three main paths:

Advanced Synthetic Intermediates : The ortho-bromine atom is an ideal site for elaboration using modern cross-coupling chemistry to synthesize novel, complex molecules. The carboxylic acid moiety can be readily converted into a variety of derivatives, including esters, amides, and acid chlorides, further expanding its synthetic utility. nih.govnih.govresearchgate.net

Medicinal Chemistry and Drug Discovery : Given that the phenylpropanoic acid scaffold is a known pharmacophore, a primary research trajectory would involve synthesizing derivatives and screening them for biological activity. Areas of interest could include anti-inflammatory agents (related to other phenylpropanoic acids like ibuprofen), anti-cancer therapeutics, or modulators of metabolic pathways. nih.govnih.govnih.gov The specific substitution pattern may offer novel structure-activity relationships.

Precursors for Constrained Cyclic Systems : The gem-dimethyl group strongly suggests a research focus on using this molecule as a precursor for intramolecular cyclization reactions. wikipedia.org The Thorpe-Ingold effect would facilitate the formation of sterically hindered ring systems, such as substituted indanones, which are valuable structures in materials science and medicinal chemistry. wikipedia.org

Historical Development of Synthetic and Mechanistic Principles Relevant to ortho-Substituted Phenylpropanoic Acid Derivatives

The study of phenylpropanoic acids and their derivatives has a rich history. Early methods for the synthesis of the parent 3-phenylpropanoic acid involved the hydrogenation of cinnamic acid. wikipedia.org The development of reliable methods for the functionalization of the aromatic ring, particularly regioselective bromination, was a significant advancement that allowed for the creation of a diverse range of substituted analogues. researchgate.netorganic-chemistry.org

Synthesizing ortho-substituted compounds has historically presented a challenge due to steric hindrance, often requiring specialized synthetic strategies. doaj.orgnih.gov The development of copper-catalyzed and later palladium-catalyzed cross-coupling reactions provided powerful tools for accessing these sterically congested molecules.

Furthermore, fundamental mechanistic studies, such as those leading to the understanding of the Thorpe-Ingold effect first reported in 1915, have been crucial. wikipedia.org This principle explained the often-surprising rate accelerations observed in cyclization reactions of gem-disubstituted chains, providing a rational basis for designing precursors for cyclic molecules. While the classic Hell-Volhard-Zelinskii reaction for α-bromination of carboxylic acids is not directly applicable for the synthesis of the title compound (due to the lack of α-hydrogens), its development was a landmark in the broader history of modifying alkanoic acids. libretexts.org

Data Tables

To provide context for the potential properties of this compound, the following tables present data for structurally related compounds.

Table 1: Physicochemical Properties of Related Phenylpropanoic Acids

This table compares the basic physical properties of the parent compound, 3-phenylpropanoic acid, with some of its brominated analogues.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 3-Phenylpropanoic acid | C₉H₁₀O₂ | 150.177 | 47-50 |

| 3-Bromo-3-phenylpropanoic acid | C₉H₉BrO₂ | 229.07 | 206-208 |

| 2-Bromo-3-phenylpropanoic acid | C₉H₉BrO₂ | 229.07 | Not Available |

| 2,3-Dibromo-3-phenylpropanoic acid | C₉H₈Br₂O₂ | 307.97 | 200 (decomposes) |

Data sourced from references wikipedia.orgevitachem.comnih.govnih.govchemsynthesis.com

Table 2: Structure-Activity Relationship of Phenylpropanoic Acid Derivatives as PPARα Activators

This table illustrates how modifications to the phenylpropanoic acid scaffold, particularly at the α-position, can influence biological activity. The data shows the transactivation activity on the human Peroxisome Proliferator-Activated Receptor α (PPARα), a key regulator of lipid metabolism.

| Compound | α-Substituent(s) | Relative PPARα Transactivation Activity (%) at 10 µM |

| Phenylpropanoic acid | -H, -H | 100 |

| α-Methylphenylpropanoic acid | -H, -CH₃ | 100 |

| α,α-Dimethylphenylpropanoic acid | -CH₃, -CH₃ | 40 |

| α-Ethylphenylpropanoic acid | -H, -CH₂CH₃ | 100 |

| α,α-Diethylphenylpropanoic acid | -CH₂CH₃, -CH₂CH₃ | 15 |

Data adapted from reference acs.org. The study focused on a series of 2-(4-(2-(substituted-phenyl)ethyl)phenyl)propanoic acid derivatives. The data presented here is simplified to highlight the effect of the α-substituents on the propanoic acid head group.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-bromophenyl)-2,2-dimethylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2/c1-11(2,10(13)14)7-8-5-3-4-6-9(8)12/h3-6H,7H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXLOONGLASJSGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=CC=C1Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901269648 | |

| Record name | 2-Bromo-α,α-dimethylbenzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901269648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149080-24-0 | |

| Record name | 2-Bromo-α,α-dimethylbenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149080-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-α,α-dimethylbenzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901269648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Chemical Transformations for 3 2 Bromophenyl 2,2 Dimethylpropanoic Acid

Retrosynthetic Analysis and Key Disconnection Strategies for the Construction of the Molecular Skeleton

Retrosynthetic analysis is a technique used to design a synthesis by deconstructing the target molecule into simpler, readily available starting materials. airitilibrary.com For 3-(2-bromophenyl)-2,2-dimethylpropanoic acid, the primary disconnection strategies focus on the C-C bonds that form the core structure.

A logical and common approach is to disconnect the bond between the electrophilic carbonyl carbon and the adjacent quaternary carbon. This leads to a precursor that can be carboxylated in the final step. This strategy simplifies the synthesis to the construction of a neopentylbenzene (B92466) intermediate followed by the introduction of the carboxylic acid function.

Figure 1: Key Retrosynthetic Disconnection

Based on the primary disconnection, the synthesis converges on the preparation of an organometallic intermediate derived from 1-bromo-2-(2,2-dimethylpropyl)benzene. The core synthetic precursors are therefore identified as compounds that can be elaborated to form this key intermediate.

A plausible synthetic sequence would start from more fundamental building blocks. For instance, 2-bromobenzyl bromide can serve as an effective electrophile to introduce the initial carbon of the side chain. The remainder of the neopentyl group can be constructed using nucleophiles that contain the gem-dimethyl motif.

| Precursor Category | Specific Example(s) | Role in Synthesis |

| Aryl Source | 2-Bromobenzyl bromide | Provides the 2-bromophenylmethyl unit. |

| Gem-Dimethyl Source | Diethyl 2,2-dimethylmalonate | Acts as a nucleophile to form the carbon skeleton. |

| Halogenating Agent | N-Bromosuccinimide (NBS) | Used to introduce a terminal halide for organometallic formation. |

| Carboxyl Source | Carbon Dioxide (CO₂) | Provides the carbon atom for the carboxylic acid moiety. |

The synthesis of this compound necessitates careful control over both regioselectivity and chemoselectivity.

Regioselectivity : The primary concern is ensuring the correct substitution pattern on the benzene (B151609) ring. By starting with a precursor that already contains the bromine atom in the desired ortho position, such as 2-bromobenzyl bromide, the regiochemistry of the aromatic ring is secured from the outset. Subsequent reactions on the side chain will not affect the substitution pattern.

Chemoselectivity : This is a more significant challenge, particularly during the formation and reaction of organometallic intermediates.

Protection of Acidic Protons : In any step involving strongly basic reagents like organolithiums or Grignard reagents, any acidic protons in the molecule must be absent. This is why the carboxylic acid group is typically introduced in the final step of the synthesis.

Selective Reaction : If multiple reactive sites are present, one must be selectively targeted. For example, when forming a Grignard reagent from a molecule containing both an aryl bromide and an alkyl bromide, the reaction conditions can often be tuned to favor the reaction at the more reactive site (typically the alkyl bromide). However, a more robust strategy involves a synthetic route where only one such reactive group is present at the critical step.

Forward Synthesis Approaches and Reaction Pathway Exploration

The forward synthesis builds upon the retrosynthetic plan, starting from simple precursors and assembling the target molecule. A viable pathway involves the initial construction of the carbon skeleton followed by the introduction of the carboxylic acid.

Pathway Example:

Alkylation : Reaction of 2-bromobenzyl bromide with the sodium salt of diethyl 2,2-dimethylmalonate.

Hydrolysis and Decarboxylation : Saponification of the resulting diester followed by acidification and heating to yield this compound's precursor acid, which is then reduced.

Reduction : The intermediate acid is reduced to the corresponding primary alcohol, 3-(2-bromophenyl)-2,2-dimethylpropan-1-ol.

Halogenation : The alcohol is converted to a terminal halide, such as 1-bromo-2-(3-bromo-2,2-dimethylpropyl)benzene.

Carboxylation : The terminal halide is converted into the target carboxylic acid using one of the methods described below.

The introduction of the carboxyl group is a critical transformation. This can be achieved through classical organometallic chemistry or more modern transition metal-catalyzed methods.

This well-established method involves the reaction of a highly reactive organometallic compound with carbon dioxide. The two primary types of reagents used for this purpose are Grignard reagents and organolithium compounds.

The process begins with the formation of the organometallic reagent from a suitable alkyl or aryl halide. For the synthesis of this compound, the precursor would be an alkyl halide such as 1-bromo-2-(3-bromo-2,2-dimethylpropyl)benzene. The more reactive alkyl-bromine bond would selectively form the Grignard reagent. This intermediate is then treated with solid carbon dioxide (dry ice), followed by an acidic workup to protonate the resulting carboxylate salt.

Reaction Scheme: Grignard Carboxylation

Formation : R-Br + Mg -> R-MgBr

Carboxylation : R-MgBr + CO₂ -> R-CO₂MgBr

Protonation : R-CO₂MgBr + H₃O⁺ -> R-COOH + Mg(OH)Br

While effective, this method's primary limitation is its low tolerance for other electrophilic functional groups (like esters, ketones, etc.) within the molecule, as the highly reactive organometallic reagent would attack them. libretexts.orgorganicchemistrytutor.com

| Step | Reagents & Conditions | Intermediate/Product | Purpose |

| 1. Organometallic Formation | Magnesium (Mg) turnings in dry diethyl ether or THF | Grignard Reagent: (2-BrC₆H₄)CH₂C(CH₃)₂CH₂-MgBr | Creates a potent carbon nucleophile. |

| 2. Carboxylation | Solid CO₂ (dry ice) added to the Grignard solution | Magnesium Carboxylate Salt | Forms the new carbon-carbon bond for the carboxyl group. |

| 3. Acidic Workup | Aqueous HCl or H₂SO₄ | This compound | Protonates the carboxylate to yield the final product. |

In recent years, transition-metal catalysis has emerged as a powerful alternative for carboxylation reactions, offering milder conditions and broader functional group tolerance. thieme-connect.comthieme-connect.com These methods typically use catalysts based on palladium (Pd), nickel (Ni), or copper (Cu) to facilitate the reaction between an organic halide and CO₂. thieme-connect.com

A key advantage is that these reactions often employ a reducing agent (e.g., manganese, zinc) to drive the catalytic cycle, avoiding the need to pre-form a stoichiometric and highly reactive organometallic reagent. acs.org This allows for the carboxylation of substrates that may be incompatible with classical methods. For instance, a palladium-catalyzed carboxylation could directly convert an aryl bromide to the corresponding benzoic acid. acs.orgnih.gov

In the context of synthesizing this compound, a transition metal-catalyzed approach could carboxylate the terminal alkyl halide of a precursor like 1-bromo-2-(3-bromo-2,2-dimethylpropyl)benzene.

| Catalyst System | Typical Substrate | Reducing Agent | Key Features & Considerations |

| Palladium (Pd) | Aryl/Alkyl Bromides | Zinc (Zn) or Manganese (Mn) | Often requires bulky, electron-rich phosphine (B1218219) ligands (e.g., tBuXPhos). Good functional group tolerance. acs.org |

| Nickel (Ni) | Aryl/Alkyl Chlorides & Bromides | Manganese (Mn) or Zinc (Zn) | Generally more cost-effective than palladium. Ligand choice (e.g., PPh₃, bipyridine) is critical and substrate-dependent. acs.orgnih.gov |

| Copper (Cu) | Aryl Iodides | Not always required (can proceed via aryl-copper intermediates) | Effective for aryl iodides and boronates; compatible with various functional groups. thieme-connect.com |

These modern methodologies represent a more versatile and often more efficient route for introducing the carboxylic acid moiety, particularly in complex molecules. rsc.org

Construction of the 2,2-Dimethylpropanoic Acid Chain

The creation of the quaternary carbon center of the 2,2-dimethylpropanoic acid chain is a critical step in the synthesis of the target molecule. Two principal strategies, alkylation reactions and rearrangement-based routes, are considered for this transformation.

A direct and convergent approach to the 2,2-dimethylpropanoic acid backbone involves the dialkylation of a propanoic acid derivative at the alpha-carbon. A common strategy employs the malonic ester synthesis or its analogs. In a plausible route, a malonic ester derivative, such as diethyl dimethylmalonate, can be deprotonated with a suitable base to form a stable enolate. This enolate can then act as a nucleophile in a substitution reaction with a 2-bromobenzyl halide, such as 2-bromobenzyl bromide.

The subsequent hydrolysis of the resulting diester followed by decarboxylation upon heating would yield the desired this compound. This method offers the advantage of building the carbon skeleton in a controlled manner.

| Reactant 1 | Reactant 2 | Base | Key Transformation | Product |

| Diethyl dimethylmalonate | 2-Bromobenzyl bromide | Sodium ethoxide | Nucleophilic substitution | Diethyl 2-(2-bromobenzyl)-2-methylmalonate |

| Diethyl 2-(2-bromobenzyl)-2-methylmalonate | - | Acid/Heat | Hydrolysis and decarboxylation | This compound |

Alternatively, the enolate of a simpler ester, such as methyl isobutyrate, could be generated using a strong base like lithium diisopropylamide (LDA). This enolate could then be reacted with 2-bromobenzyl bromide. However, this approach may be complicated by potential side reactions, such as self-condensation of the ester.

Rearrangement reactions offer an alternative, and sometimes more elegant, pathway to sterically congested carboxylic acids. The Favorskii rearrangement, which involves the treatment of an α-haloketone with a base, is a potential method for constructing the 2,2-dimethylpropanoic acid framework. alfa-chemistry.comorganicreactions.orgwikipedia.orgnrochemistry.comddugu.ac.in

A hypothetical route could begin with a suitably substituted α-haloketone. For instance, a ketone with a 2-bromobenzyl group and a halogenated isopropyl group could be synthesized. Upon treatment with a base, such as sodium hydroxide, this substrate could undergo a skeletal rearrangement to form the sodium salt of this compound, which upon acidification would yield the final product. The mechanism is believed to proceed through a cyclopropanone (B1606653) intermediate. wikipedia.org While powerful, the success of this route would be highly dependent on the accessibility of the requisite α-haloketone precursor.

Introduction and Functionalization of the 2-Bromophenyl Moiety

The regioselective introduction of the bromine atom at the ortho position of the phenyl ring is another key aspect of the synthesis. This can be achieved either by direct bromination of a pre-formed phenylpropanoic acid derivative or by utilizing a brominated precursor in a cross-coupling reaction.

The direct bromination of 3-phenyl-2,2-dimethylpropanoic acid presents a challenge in terms of regioselectivity. Friedel-Crafts bromination typically leads to a mixture of ortho and para substituted products, with the para product often predominating due to steric hindrance.

However, directed ortho-metalation strategies could potentially overcome this limitation. For instance, the carboxylic acid group could be used as a directing group to facilitate lithiation at the ortho position, followed by quenching with a bromine source like 1,2-dibromoethane. More advanced methods involving transition metal-catalyzed C-H activation could also be envisioned. For example, palladium-catalyzed ortho-bromination of phenylacetic acid derivatives using reagents like N-bromosuccinimide (NBS) has been reported and could potentially be adapted for this synthesis. rsc.org

Cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and offer a highly versatile approach to the synthesis of this compound. These methods typically involve the coupling of an organometallic reagent derived from a brominated aromatic compound with an alkyl halide derivative.

Kumada Coupling: The Kumada coupling reaction involves the palladium- or nickel-catalyzed reaction of a Grignard reagent with an organic halide. wikipedia.orgorganic-chemistry.org In the context of synthesizing the target molecule, one could envision the reaction of 2-bromophenylmagnesium bromide with a suitable electrophile such as methyl 3-bromo-2,2-dimethylpropanoate. The Grignard reagent can be prepared from 1,2-dibromobenzene. This approach directly forms the desired aryl-alkyl bond.

| Organometallic Reagent | Alkyl Halide | Catalyst | Product |

| 2-Bromophenylmagnesium bromide | Methyl 3-bromo-2,2-dimethylpropanoate | Pd(PPh₃)₄ or Ni(dppe)Cl₂ | Methyl 3-(2-bromophenyl)-2,2-dimethylpropanoate |

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent, which is often milder and more functional group tolerant than the corresponding Grignard reagent. wikipedia.org A plausible Negishi coupling strategy would involve the preparation of a (2-bromophenyl)zinc halide, which is then coupled with an appropriate alkyl halide, such as tert-butyl 3-iodo-2,2-dimethylpropanoate, in the presence of a palladium catalyst. This method is particularly useful for complex molecules where sensitive functional groups might be present.

| Organozinc Reagent | Alkyl Halide | Catalyst | Product |

| (2-Bromophenyl)zinc chloride | tert-Butyl 3-iodo-2,2-dimethylpropanoate | Pd(dba)₂ / SPhos | tert-Butyl 3-(2-bromophenyl)-2,2-dimethylpropanoate |

Following the cross-coupling reaction, a final hydrolysis step would be required to convert the resulting ester to the desired carboxylic acid.

Cross-Coupling Strategies for Aryl-Alkyl Bond Formation Utilizing Brominated Precursors

Copper-Catalyzed Coupling Methodologies

Copper-catalyzed cross-coupling reactions represent a powerful and increasingly utilized tool in organic synthesis for the formation of carbon-carbon bonds, owing to the low cost and toxicity of copper compared to other transition metals like palladium. nih.govrsc.org These methods are highly relevant for the synthesis of molecules like this compound. A plausible strategy involves the coupling of an organometallic reagent derived from a 2,2-dimethylpropanoic acid precursor with a 2-bromophenyl electrophile.

One potential pathway is a copper-catalyzed cross-coupling of an appropriate organoboron reagent with a suitable 2-bromophenyl derivative. rsc.org For instance, a boronic ester containing the 2,2-dimethylpropanoic acid moiety could be coupled with 1,2-dibromobenzene. The versatility of copper-based systems allows for the coupling of a wide variety of organometallic reagents with organohalides. rsc.org The reaction's success is often contingent on the choice of ligand, with bidentate ligands such as amino acids, diamines, and 1,3-diketones enabling reactions at lower temperatures and catalyst loadings. nih.gov

Another viable approach could be adapted from copper-mediated reactions involving organozinc reagents, conceptually similar to the Reformatsky reaction. nih.govorganic-chemistry.org In this scenario, a zinc enolate of an ester of 2-bromo-2,2-dimethylpropanoic acid could be coupled with a 2-bromophenyl species in the presence of a copper catalyst. Copper(II) acetate (B1210297) is a common mediator for such cross-coupling reactions, often used with a base like pyridine (B92270) in a solvent such as dimethylformamide (DMF). organic-chemistry.org

Multicomponent Reactions for Convergent Synthesis

Multicomponent reactions (MCRs) offer a highly efficient strategy for the synthesis of complex molecules by combining three or more starting materials in a single, one-pot operation. researchgate.net This approach embodies the principles of green chemistry by minimizing steps and waste. While a specific MCR for this compound is not prominently documented, a convergent synthesis can be designed based on established MCR principles for forming related structures like 3-heteroarylpropionic acids. nih.gov

A hypothetical MCR could involve the reaction of a 2-bromophenyl-containing substrate, such as 2-bromobenzaldehyde, with a component that can generate the 2,2-dimethylmalonate equivalent, and a third component to facilitate the condensation and subsequent reduction/hydrolysis cascade. Pseudo-four-component reactions, like the Hantzsch dihydropyridine (B1217469) synthesis, demonstrate the complexity and efficiency that can be achieved by combining multiple simple precursors in one pot. nih.govmdpi.com The key advantage of an MCR approach would be the rapid assembly of the core structure from readily available starting materials, significantly shortening the synthetic sequence compared to traditional linear methods.

Optimization of Synthetic Conditions for Enhanced Yield and Selectivity

The efficiency of any synthetic protocol hinges on the careful optimization of reaction conditions. For catalytic processes, particularly those involving transition metals like copper, variables such as solvent, temperature, and the specific catalyst/ligand system are critical to achieving high yield and selectivity.

Influence of Solvent Systems on Reaction Efficiency and Outcome

The choice of solvent can dramatically affect the outcome of a copper-catalyzed coupling reaction. Solvents are selected based on their ability to dissolve reactants, stabilize intermediates, and interact with the catalytic species. In copper-catalyzed cross-couplings, a range of solvents has been successfully employed. For example, polar aprotic solvents like dimethylformamide (DMF) are effective in reactions involving aryl boronic acids. organic-chemistry.org Other systems have shown success in dioxane or safer alternatives like ether. kzoo.edu The use of aqueous solvent systems, such as 50% aqueous ethanol, has also been reported, offering a greener approach to synthesis. mdpi.com The optimal solvent is determined empirically for each specific reaction, balancing reaction rate, yield, and side-product formation.

Temperature and Pressure Effects on Reaction Kinetics

Temperature is a fundamental parameter in controlling reaction kinetics. Generally, increasing the temperature accelerates the reaction rate but may also promote undesirable side reactions, leading to lower selectivity and yield. Optimization often involves finding a balance where the desired transformation proceeds at a reasonable rate without significant product degradation or byproduct formation. mdpi.com For many cross-coupling reactions, temperatures may range from room temperature to elevated temperatures (e.g., 120 °C), depending on the reactivity of the substrates and the efficacy of the catalyst system. rsc.org Pressure is typically less critical unless gaseous reagents are involved, though it can influence reaction rates and equilibria in certain liquid-phase reactions.

Catalyst and Ligand Screening for Optimal Performance

The heart of a catalytic cycle is the catalyst and its associated ligands. Screening various copper sources (e.g., Cu(0), CuCl, CuI, Cu(II) acetate) and ligands is essential for optimizing performance. organic-chemistry.orgkzoo.edu Ligands play a crucial role by stabilizing the copper center, enhancing its catalytic activity, and influencing the selectivity of the reaction. nih.gov The pKa and denticity (the number of coordinating atoms) of a ligand are important factors. kzoo.edu For instance, bidentate nitrogen-based ligands like tetraacetylethylenediamine (B84025) (TMEDA) and phenanthroline derivatives have proven effective in various copper-catalyzed reactions. kzoo.edunih.gov Systematic screening of different ligand classes is a standard approach to identify the optimal combination for a given transformation, maximizing yield and minimizing catalyst loading.

Purification Methodologies (e.g., Advanced Chromatographic Techniques, Crystallization Protocols)

Purification is a critical final step to isolate the target compound from unreacted starting materials, catalysts, and byproducts. emu.edu.tr For solid carboxylic acids like this compound, crystallization is often the most effective method. illinois.edu

A common preliminary purification step for carboxylic acids involves acid-base extraction. The crude product can be dissolved in an aqueous base (like sodium hydroxide) to form the water-soluble carboxylate salt, allowing for the removal of neutral organic impurities via extraction with an organic solvent like diethyl ether. The aqueous layer is then acidified, causing the pure carboxylic acid to precipitate, after which it can be extracted back into an organic solvent. lookchem.com

Advanced Chromatographic Techniques: For mixtures that are difficult to separate by other means, column chromatography is a powerful tool. emu.edu.tr The crude product is passed through a stationary phase, such as silica (B1680970) gel or alumina, using a liquid mobile phase (eluent). Separation occurs based on the differential adsorption of the components to the stationary phase. emu.edu.tr This technique was successfully used to purify products from copper-catalyzed cross-coupling of boronic esters and aryl bromides. rsc.org

Crystallization Protocols: Recrystallization is a highly selective purification technique for solid compounds. illinois.edu The process involves dissolving the crude solid in a minimal amount of a hot solvent in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature. emu.edu.tr As the solution cools slowly, the pure compound crystallizes, leaving impurities behind in the solvent (mother liquor). The selection of an appropriate solvent system is crucial and may require trials with various solvents or solvent mixtures. emu.edu.tr For analogous brominated aromatic acids, several effective solvent systems have been identified, which can serve as a starting point for purifying the title compound. lookchem.comlibretexts.org

Table 1: Crystallization Solvents for Brominated Aromatic Carboxylic Acids

| Compound | Solvent System | Reference |

| p-Bromobenzoic acid | Ethanol | libretexts.org |

| General Solid Aromatic Acids | Alcohol / Aqueous Alcohol | lookchem.com |

| General Solid Aromatic Acids | Toluene | lookchem.com |

| General Solid Aromatic Acids | Toluene / Petroleum Ether | lookchem.com |

| General Solid Aromatic Acids | Acetic Acid | lookchem.com |

Inducing crystallization can sometimes be achieved by scratching the inside of the flask with a glass rod or by seeding the supersaturated solution with a pure crystal of the compound. emu.edu.trgoogle.com These rigorous purification methods are essential for obtaining materials of high purity required for subsequent applications.

Exploration of Sustainable Synthesis Principles (e.g., Atom Economy, Solvent Minimization)

The development of synthetic routes for specialty chemicals like this compound is increasingly guided by the principles of green chemistry. These principles aim to design chemical processes that are environmentally benign, economically viable, and efficient in their use of resources. Key metrics in this evaluation are atom economy, which measures the efficiency of atom incorporation from reactants to the final product, and solvent minimization, which addresses the significant environmental impact of solvent use.

While specific green synthesis protocols for this compound are not extensively detailed in dedicated literature, a critical analysis of plausible synthetic pathways can be undertaken to evaluate their adherence to sustainability principles. A common strategy for the synthesis of related arylacetic acid derivatives involves the alkylation of an aryl precursor. One potential route to this compound involves a Grignard reaction followed by carboxylation. This pathway would start from 2-bromo-1-(bromomethyl)benzene, which is first reacted with a suitable protected derivative of 2,2-dimethylmalonic acid, followed by deprotection and decarboxylation.

Atom Economy

Atom economy is a central concept in green chemistry, calculating the percentage of atomic weight of the starting materials that is incorporated into the desired product. An ideal reaction would have a 100% atom economy.

Let's consider a more direct, albeit potentially challenging, theoretical approach: the palladium-catalyzed cross-coupling of a 2-bromophenyl boronic acid derivative with a suitable propanoic acid synthon. While potentially more complex, such catalytic methods can offer higher atom economy compared to classical stoichiometric reactions.

To illustrate the calculation of atom economy, a simplified, hypothetical final step is considered below. Assuming a precursor, "Intermediate X," is converted to the final product.

Interactive Data Table: Theoretical Atom Economy Calculation

The following table provides a theoretical calculation for a hypothetical reaction step in the synthesis of this compound. The values are illustrative to demonstrate the principle of atom economy.

| Reactant/Product | Chemical Formula | Molecular Weight ( g/mol ) | Role |

| Reactants | |||

| Precursor Molecule | C₁₁H₁₂BrO₂Mg | ~296.5 | Reactant |

| Water (for hydrolysis) | H₂O | 18.02 | Reactant |

| Hydrochloric Acid | HCl | 36.46 | Reagent |

| Products | |||

| This compound | C₁₁H₁₃BrO₂ | 257.13 | Desired Product |

| Magnesium Chloride | MgCl₂ | 95.21 | Byproduct |

| Water | H₂O | 18.02 | Byproduct |

Calculation:

Total Mass of Reactants: 296.5 + 18.02 + 36.46 = 350.98 g/mol

Mass of Desired Product: 257.13 g/mol

Atom Economy (%): (Mass of Desired Product / Total Mass of Reactants) x 100 = (257.13 / 350.98) x 100 ≈ 73.26%

This calculation demonstrates that even with a high chemical yield, a significant portion of the reactant mass is converted into byproducts, highlighting an area for potential improvement through reaction redesign.

Solvent Minimization

Solvents account for a large portion of the mass and energy consumption in many chemical processes and are a major source of waste. Strategies for solvent minimization in the synthesis of this compound would focus on several key areas:

Solvent Selection: Choosing solvents with a lower environmental impact is crucial. This involves considering factors like toxicity, flammability, and lifecycle impact. For instance, replacing chlorinated solvents with greener alternatives like ethanol, water, or supercritical fluids where possible. In the purification of related compounds like 3-(2-bromophenyl)propionic acid, solvent systems such as ethyl acetate and n-heptane are used for recrystallization. google.comgoogle.com While effective, assessing the lifecycle of these solvents is part of a green chemistry approach.

Solvent Reduction and Recycling: The volume of solvent used can often be minimized by optimizing reaction concentrations. Furthermore, developing effective solvent recycling protocols can significantly reduce waste and improve the economic feasibility of a process.

Solvent-Free Reactions: Where possible, conducting reactions under solvent-free conditions, for example, through mechanochemistry (grinding) or by using one of the reactants as the solvent, represents an ideal scenario for minimizing solvent waste. mdpi.com

One-Pot Syntheses: Designing synthetic sequences where multiple reaction steps are carried out in a single reactor without isolating intermediates can drastically reduce the amount of solvent needed for workup and purification procedures. google.com An industrialized synthesis method for the related 3-(2-bromophenyl)propionic acid utilizes a "one-pot" approach, which significantly improves efficiency and reduces waste. google.comgoogle.com

Chemical Reactivity and Mechanistic Investigations of 3 2 Bromophenyl 2,2 Dimethylpropanoic Acid

Reactivity Profiles of the Carboxylic Acid Functional Group

The carboxylic acid group is a cornerstone of organic chemistry, and its reactivity in 3-(2-bromophenyl)-2,2-dimethylpropanoic acid follows well-established patterns, albeit influenced by the steric bulk of the adjacent quaternary carbon.

Esterification and Amidation Studies

Esterification: The conversion of this compound to its corresponding esters is typically achieved through acid-catalyzed esterification, commonly known as the Fischer esterification. libretexts.orgchemistrysteps.com This equilibrium-driven process involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). libretexts.orgjk-sci.com To favor the formation of the ester, the equilibrium can be shifted by using the alcohol as the solvent or by removing the water generated during the reaction. chemistrysteps.comjk-sci.com While the 2,2-dimethyl substitution introduces steric hindrance, the reaction can still proceed, particularly with primary or secondary alcohols. jk-sci.com For more sterically demanding alcohols, alternative methods, such as conversion of the carboxylic acid to its more reactive acid chloride followed by reaction with the alcohol, may be employed. jk-sci.com

Amidation: The formation of amides from this compound requires the activation of the carboxyl group to overcome the low reactivity of the carboxylate that forms upon reaction with a basic amine. orgoreview.comlibretexts.org A common and effective method involves the use of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC). orgoreview.comlibretexts.orglibretexts.org In this process, DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine nucleophile to form the amide bond. libretexts.org The byproduct of this reaction is dicyclohexylurea, a stable molecule that drives the reaction forward. libretexts.org This method is widely used for creating amide linkages under mild conditions. orgoreview.com

| Reaction Type | Reagents & Conditions | Product |

|---|---|---|

| Fischer Esterification | Methanol (B129727) (CH₃OH), cat. H₂SO₄, heat | Methyl 3-(2-bromophenyl)-2,2-dimethylpropanoate |

| Amidation | Ethylamine (CH₃CH₂NH₂), DCC, CH₂Cl₂ | N-ethyl-3-(2-bromophenyl)-2,2-dimethylpropanamide |

Reduction and Oxidation Chemistry

The carboxylic acid functional group can be readily reduced to a primary alcohol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective for reducing carboxylic acids. chemguide.co.ukmasterorganicchemistry.comlibretexts.org The reaction proceeds in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup to protonate the resulting alkoxide and yield 3-(2-bromophenyl)-2,2-dimethylpropan-1-ol. chemguide.co.ukyoutube.com The reaction mechanism involves the initial deprotonation of the acidic proton by hydride, followed by the reduction of the carboxylate. orgosolver.com

Conversely, the carboxylic acid group in this compound is in a high oxidation state and is generally resistant to further oxidation under standard conditions. The rest of the molecule, including the aromatic ring and the alkyl chain, is also relatively stable to common oxidizing agents.

Cyclization Pathways (e.g., Lactonization, Imide Formation from Derivatives)

The structure of this compound is well-suited for intramolecular cyclization via electrophilic aromatic substitution, specifically through an intramolecular Friedel-Crafts acylation. masterorganicchemistry.com This reaction does not occur directly from the carboxylic acid but requires its conversion to a more reactive acylating agent, typically the acid chloride. Treatment of the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride yields the corresponding acid chloride. In the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), the acid chloride can generate an acylium ion electrophile. sigmaaldrich.com This electrophile is then attacked by the electron-rich phenyl ring in an intramolecular fashion to form a new six-membered ring, resulting in the formation of a tetralone derivative. masterorganicchemistry.com This cyclization is a powerful method for constructing polycyclic ring systems. masterorganicchemistry.comsigmaaldrich.com

Transformations Involving the Aryl Bromide Moiety

The aryl bromide functionality serves as a versatile handle for carbon-carbon bond formation, primarily through palladium-catalyzed cross-coupling reactions and the generation of organometallic intermediates.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) for Further Functionalization

The bromine atom on the phenyl ring of this compound (or its ester/amide derivatives) is a prime substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools in modern organic synthesis for creating C-C bonds.

Suzuki Reaction: This reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. chemistrysteps.com The catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) species, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the catalyst. chemistrysteps.com This method is highly versatile for forming biaryl structures.

Sonogashira Reaction: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne. nih.gov It is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, in the presence of an amine base. nih.govdigitellinc.com The reaction is highly valued for the synthesis of arylalkynes. youtube.com

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base. This reaction provides a direct method for the arylation of olefins, leading to the formation of substituted alkenes.

| Reaction Name | Coupling Partner | Typical Catalyst/Base | Product Type |

|---|---|---|---|

| Suzuki | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Biphenyl derivative |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / Et₃N | Diphenylacetylene derivative |

| Heck | Styrene | Pd(OAc)₂ / P(o-tolyl)₃ / Et₃N | Stilbene derivative |

Magnesium-Halogen and Lithium-Halogen Exchange Reactions as Synthetic Tools

The aryl bromide can be converted into a potent nucleophilic organometallic reagent through halogen-metal exchange.

Magnesium-Halogen Exchange: The reaction of this compound with a Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl), can induce a bromine-magnesium exchange. However, a critical consideration is the presence of the acidic carboxylic proton. The Grignard reagent will first act as a base, deprotonating the carboxylic acid. Therefore, at least two equivalents of the Grignard reagent are necessary: one to deprotonate the acid and a second to perform the halogen exchange. The resulting aryl Grignard reagent can then be reacted with a variety of electrophiles (e.g., aldehydes, ketones, CO₂) to introduce new functional groups.

Lithium-Halogen Exchange: Similarly, treatment with an organolithium reagent, typically n-butyllithium (n-BuLi) or t-butyllithium (t-BuLi), at low temperatures can facilitate a rapid bromine-lithium exchange. As with the Grignard reaction, the first equivalent of the organolithium reagent will deprotonate the carboxylic acid. A second equivalent is then required for the halogen exchange to proceed, forming a highly reactive aryllithium species. This intermediate can then be trapped with various electrophiles, providing a powerful synthetic route for further functionalization.

Electrophilic Aromatic Substitution (EAS) Patterns and Directing Effects on the Phenyl Ring

The phenyl ring of this compound is substituted with two groups: a bromo group and a 2,2-dimethylpropanoic acid group. Both substituents influence the rate and regioselectivity of electrophilic aromatic substitution (EAS) reactions.

The bromo group is a deactivating substituent, meaning it makes the aromatic ring less reactive towards electrophiles than benzene (B151609) itself. This deactivation is due to the electron-withdrawing inductive effect of the electronegative bromine atom. However, the bromine atom also possesses lone pairs of electrons that can be donated to the ring through resonance, which partially counteracts the inductive effect. This resonance effect directs incoming electrophiles to the ortho and para positions relative to the bromine atom. masterorganicchemistry.comlibretexts.orgsavemyexams.comwikipedia.orgpressbooks.pubucalgary.ca

The 3-(2,2-dimethylpropanoic acid) group is also a deactivating group. The carboxylic acid moiety is strongly electron-withdrawing, primarily through its inductive effect and resonance, which pulls electron density away from the aromatic ring. This deactivating nature directs incoming electrophiles to the meta position relative to its point of attachment. libretexts.orgsavemyexams.compressbooks.pub

Position 1: Carbon bearing the bromo group.

Position 2: Carbon bearing the 3-(2,2-dimethylpropanoic acid) group.

Position 3: meta to the bromo group and ortho to the alkyl group.

Position 4: para to the bromo group and meta to the alkyl group.

Position 5: meta to the bromo group and para to the alkyl group.

Position 6: ortho to the bromo group.

Considering the directing effects:

The bromo group directs to positions 4 and 6.

The alkylcarboxylic acid group directs to positions 4 and 6.

Therefore, electrophilic attack is most likely to occur at position 4 and position 6 . Position 4 is sterically less hindered than position 6, which is flanked by the bulky 2,2-dimethylpropanoic acid group. Consequently, substitution at position 4 would likely be the major product.

The bromo group is an ortho, para-director, and the alkylcarboxylic acid group is a meta-director. The combined effect suggests that electrophilic substitution is most likely to occur at positions 4 and 6, with position 4 being sterically favored.

The bromo group is an ortho, para-director, and the alkylcarboxylic acid group is a meta-director. The combined effect suggests that electrophilic substitution is most likely to occur at positions 4 and 6, with position 4 being sterically favored.Interactive Data Table: Predicted Regioselectivity in EAS Reactions

| Position of Attack | Directing Effect of Bromo Group | Directing Effect of Alkylcarboxylic Acid Group | Predicted Outcome |

| 3 | Meta | Ortho | Unlikely |

| 4 | Para | Meta | Favored (Major Product) |

| 5 | Meta | Para | Unlikely |

| 6 | Ortho | Meta | Possible (Minor Product, sterically hindered) |

Reactivity of the Alkyl Chain and Stereochemical Considerations

The alkyl chain of this compound also presents sites for chemical reactions.

Reactions at the Alpha or Beta Carbons (e.g., Halogenation, Dehydrogenation)

The carbon atom alpha to the carboxylic acid group is a quaternary carbon, meaning it has no hydrogen atoms attached. Therefore, reactions that typically occur at the alpha-position of carboxylic acids, such as alpha-halogenation via the Hell-Volhard-Zelinsky reaction, are not possible for this compound.

The beta-carbon (the benzylic carbon) is also a quaternary carbon. However, the methylene (B1212753) group adjacent to the phenyl ring (the benzylic position) is susceptible to free radical reactions. For instance, benzylic bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator could potentially lead to substitution at this position. youtube.comyoutube.com However, the steric hindrance from the adjacent gem-dimethyl group might reduce the reactivity at this site.

Dehydrogenation of the alkyl chain to introduce a double bond is another theoretical possibility, although it would require specific catalysts and conditions. Given the structure, such a reaction is not commonly observed under standard laboratory conditions.

Intramolecular Cyclization Reactions Involving the Phenyl Ring or Carboxylic Acid

The structure of this compound is conducive to intramolecular cyclization reactions.

Friedel-Crafts Acylation: Treatment with a strong acid, such as polyphosphoric acid or a Lewis acid like AlCl₃, could promote an intramolecular Friedel-Crafts acylation. wikipedia.orgsigmaaldrich.commasterorganicchemistry.comorganic-chemistry.orgyoutube.com The carboxylic acid would first be converted to an acyl halide or activated by the acid, followed by electrophilic attack of the resulting acylium ion on the electron-rich phenyl ring. The bromo group, being an ortho, para-director, would favor cyclization at the 6-position, leading to the formation of a six-membered ring and a tetralone derivative.

Intramolecular Friedel-Crafts acylation would likely lead to the formation of a tetralone derivative.

Intramolecular Friedel-Crafts acylation would likely lead to the formation of a tetralone derivative.Lactone Formation: While less common for this specific arrangement, intramolecular esterification to form a lactone could be envisioned under certain conditions, though the formation of a seven-membered ring lactone is generally less favorable than smaller ring sizes. mdpi.comdiva-portal.orgnih.gov

Detailed Mechanistic Studies of Key Transformations

As specific experimental data for this compound is lacking, this section will outline the generally accepted mechanisms for the types of reactions discussed above.

Kinetic Analysis and Determination of Rate Laws

For a typical electrophilic aromatic substitution reaction, the rate-determining step is the initial attack of the electrophile on the aromatic ring to form the arenium ion (sigma complex). masterorganicchemistry.comlibretexts.orgbyjus.commsu.edulumenlearning.com The rate law for such a reaction would be expected to be second order, first order in the aromatic substrate and first order in the electrophile.

Rate = k[this compound][Electrophile]

Kinetic studies on analogous systems, such as the decarboxylation of substituted phenylacrylic acids, have revealed complex kinetic behaviors, sometimes involving cooperative effects in dimeric enzyme systems. researchgate.net While not directly applicable to non-enzymatic reactions of the title compound, it highlights the potential for intricate kinetics in related molecular frameworks.

Isotopic Labeling Experiments for Pathway Elucidation

Isotopic labeling is a powerful tool for elucidating reaction mechanisms. For the reactions of this compound, several labeling strategies could be employed in hypothetical studies:

Deuterium Labeling of the Aromatic Ring: To confirm the mechanism of electrophilic aromatic substitution, one could synthesize a deuterated version of the starting material. The absence of a primary kinetic isotope effect (i.e., the rate of reaction is not significantly slowed by the presence of deuterium) would support the accepted mechanism where C-H (or C-D) bond cleavage is not the rate-determining step. masterorganicchemistry.comlibretexts.orgmsu.edu

¹³C or ¹⁴C Labeling of the Carboxyl Group: In the case of the intramolecular Friedel-Crafts acylation, labeling the carboxyl carbon would allow for tracing its position in the final cyclized product, confirming the proposed mechanism.

¹⁸O Labeling of the Carboxylic Acid: To study the mechanism of any potential esterification or lactonization reactions, labeling the oxygen atoms of the carboxylic acid would provide insight into which oxygen atom is incorporated into the ester linkage.

While these studies have not been reported for this compound, they represent the standard methodologies that would be used to investigate the mechanisms of its potential reactions.

Spectroscopic Detection and Characterization of Reaction Intermediates

The elucidation of reaction mechanisms for a compound such as this compound often hinges on the successful detection and characterization of transient intermediates. These short-lived species provide a snapshot of the reaction pathway, offering direct evidence for proposed mechanistic steps. While the isolation of such intermediates is often challenging due to their inherent instability, modern spectroscopic techniques can provide invaluable insights into their structure and electronic properties.

In the context of this compound, a plausible and frequently studied reaction pathway for similar compounds is intramolecular cyclization. Under appropriate conditions, such as in the presence of a Lewis acid or upon photolysis, the carboxylic acid moiety can be activated to facilitate an electrophilic attack on the bromine-substituted aromatic ring. This process is hypothesized to proceed through a highly reactive acylium ion intermediate.

The direct spectroscopic observation of such an acylium ion is technically demanding. Techniques such as stopped-flow NMR or the use of superacids to generate and stabilize the cation at low temperatures would be required. In a hypothetical scenario where such an intermediate is sufficiently long-lived for NMR analysis, one would anticipate significant downfield shifts for the aromatic protons and the carbonyl carbon, indicative of the increased positive charge density.

Following the formation of the initial intermediate, the reaction would proceed to the cyclized product. The spectroscopic characterization of the final, stable product is crucial as it allows for retrospective inference about the structure of the transient intermediates. In the case of an intramolecular cyclization of this compound, the expected product would be a substituted benzofuranone. The detailed spectroscopic analysis of this product provides the necessary evidence to confirm the proposed reaction pathway.

Below are representative spectroscopic data for a substituted benzofuranone derivative, which would be the expected product of the intramolecular cyclization of this compound.

Spectroscopic Data for the Cyclized Product: A Substituted Benzofuranone

| Spectroscopic Technique | Observed Data | Interpretation |

| ¹H NMR | δ 7.2-7.8 (m, 4H), 1.4 (s, 6H) | Multiplet in the aromatic region corresponding to the protons on the benzene ring. A singlet integrating to six protons, characteristic of the gem-dimethyl group. |

| ¹³C NMR | δ 175 (C=O), 150-120 (aromatic C), 85 (quaternary C), 45 (quaternary C), 25 (CH₃) | Resonances corresponding to the carbonyl carbon, aromatic carbons, the quaternary carbon of the furanone ring, the quaternary carbon bearing the dimethyl groups, and the methyl carbons. |

| Infrared (IR) Spectroscopy | ~1760 cm⁻¹ (strong) | Strong absorption band characteristic of the carbonyl (C=O) stretching vibration in a five-membered lactone (benzofuranone). |

| Mass Spectrometry (MS) | [M]+ peak corresponding to C₁₁H₁₂O₂ | The molecular ion peak would confirm the elemental composition of the cyclized product, showing the loss of HBr from the starting material. |

The confirmation of the benzofuranone structure through these spectroscopic methods provides strong indirect evidence for the transient intermediates formed during the cyclization. The regiochemistry of the final product, for instance, can offer insights into the selectivity of the initial electrophilic attack on the aromatic ring, thereby helping to piece together the mechanistic puzzle. While direct detection of intermediates for this compound remains a complex challenge, the detailed characterization of its reaction products is an essential and powerful tool in mechanistic investigations.

Advanced Analytical and Spectroscopic Methodologies for Structural Elucidation and Purity Assessment of 3 2 Bromophenyl 2,2 Dimethylpropanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Comprehensive ¹H and ¹³C NMR Spectral Assignment Methodologies

The structural features of 3-(2-Bromophenyl)-2,2-dimethylpropanoic acid suggest a distinct pattern of signals in both ¹H and ¹³C NMR spectra. The assignments can be predicted by considering the electronic effects of the substituents on the aromatic ring and the aliphatic chain.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methylene (B1212753) protons, and the methyl protons.

Aromatic Protons: The 2-bromophenyl group will exhibit a complex multiplet pattern in the aromatic region (typically δ 7.0-7.6 ppm). The proton ortho to the bromine atom is expected to be the most deshielded.

Methylene Protons: The two protons of the CH₂ group adjacent to the aromatic ring will likely appear as a singlet, as there are no adjacent protons to cause splitting. Its chemical shift is anticipated to be in the range of δ 2.8-3.2 ppm.

Methyl Protons: The six protons of the two methyl groups at the C2 position are chemically equivalent and will therefore appear as a single, sharp singlet. This signal is expected in the upfield region, around δ 1.2-1.5 ppm.

Carboxylic Acid Proton: The acidic proton of the carboxyl group will appear as a broad singlet at a downfield chemical shift, typically above δ 10 ppm, and its position can be concentration-dependent. pressbooks.pub

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon framework of the molecule.

Carboxyl Carbon: The carbon of the carboxylic acid group is expected to have a chemical shift in the range of δ 175-185 ppm. pressbooks.pub

Aromatic Carbons: The six carbons of the brominated phenyl ring will show distinct signals in the aromatic region (δ 120-145 ppm). The carbon atom attached to the bromine (C-Br) will be significantly influenced by the halogen's electronegativity and is expected around δ 122-125 ppm. The other aromatic carbons will have chemical shifts determined by their position relative to the bromine and the propanoic acid chain.

Quaternary Carbon: The quaternary carbon atom (C2) bearing the two methyl groups will resonate in the range of δ 40-50 ppm.

Methylene Carbon: The CH₂ carbon (C3) will likely appear around δ 45-55 ppm.

Methyl Carbons: The two equivalent methyl carbons will give a single signal in the upfield region, typically around δ 20-30 ppm.

Predicted ¹H and ¹³C NMR Data Table

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| -COOH | >10 (broad s) | 175-185 |

| Aromatic CH | 7.0-7.6 (m) | 125-140 |

| C-Br | - | 122-125 |

| C-CH₂ | - | 140-145 |

| -CH₂- | 2.8-3.2 (s) | 45-55 |

| -C(CH₃)₂ | - | 40-50 |

| -CH₃ | 1.2-1.5 (s) | 20-30 |

This is a predictive table based on analogous structures.

Application of Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR experiments are powerful for unambiguously assigning ¹H and ¹³C signals and confirming the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For this compound, COSY would be particularly useful in assigning the complex spin system of the aromatic protons by revealing their through-bond connectivities.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would definitively link the proton signals of the methylene and methyl groups to their corresponding carbon signals. It would also connect each aromatic proton to its attached carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. In this molecule, NOESY could reveal through-space interactions between the methylene protons and the protons on the aromatic ring, helping to confirm the conformation of the molecule.

Solid-State NMR Investigations for Polymorphism or Solid-State Structural Insights

Solid-state NMR (ssNMR) can provide valuable information about the structure and dynamics of molecules in the solid phase. For this compound, ssNMR could be used to:

Investigate Polymorphism: Different crystalline forms (polymorphs) of a compound can have different physical properties. ssNMR is highly sensitive to the local environment of the nuclei and can distinguish between different polymorphs.

Characterize Hydrogen Bonding: Carboxylic acids often form hydrogen-bonded dimers in the solid state. acs.orgacs.org ssNMR can be used to study the nature and strength of these hydrogen bonds. acs.orgacs.org

Determine Molecular Conformation: The conformation of the molecule in the solid state can be determined by ssNMR techniques, providing insights into crystal packing effects.

Mass Spectrometry (MS) Methodologies

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and to elucidate its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a compound. For this compound (C₁₁H₁₃BrO₂), the expected exact mass can be calculated based on the most abundant isotopes of its constituent elements. The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would result in two major peaks in the mass spectrum separated by two mass units.

Expected HRMS Data

| Ion | Formula | Calculated m/z |

| [M]⁺ | C₁₁H₁₃⁷⁹BrO₂ | 272.0099 |

| [M+2]⁺ | C₁₁H₁₃⁸¹BrO₂ | 274.0078 |

| [M+H]⁺ | C₁₁H₁₄⁷⁹BrO₂ | 273.0177 |

| [M+H+2]⁺ | C₁₁H₁₄⁸¹BrO₂ | 275.0156 |

| [M+Na]⁺ | C₁₁H₁₃⁷⁹BrO₂Na | 295.0000 |

| [M+Na+2]⁺ | C₁₁H₁₃⁸¹BrO₂Na | 297.9979 |

This is a predictive table based on isotopic masses.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis and Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion, its fragmentation, and the analysis of the resulting product ions. This technique provides detailed structural information by revealing the fragmentation pathways of the molecule. For this compound, characteristic fragmentation patterns would be expected.

Predicted Fragmentation Pathways:

Loss of the Carboxyl Group: A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group as COOH (45 Da) or CO₂ (44 Da).

Alpha-Cleavage: Cleavage of the bond between C2 and C3 could lead to the formation of a stable benzylic cation.

McLafferty Rearrangement: While less likely in this specific structure due to the absence of a gamma-hydrogen on a flexible chain, it is a common fragmentation mechanism for carboxylic acids that should be considered. ntu.edu.sg

Loss of Bromine: Fragmentation involving the loss of the bromine atom (79/81 Da) is also a plausible pathway.

Analysis of these fragmentation patterns would provide strong evidence for the proposed structure of this compound.

Hyphenated MS Techniques (e.g., GC-MS, LC-MS) for Purity Profiling and Impurity Identification

Hyphenated mass spectrometry (MS) techniques, which couple a separation method with mass analysis, are indispensable tools for purity profiling. They excel at separating complex mixtures and identifying trace-level impurities that may originate from starting materials, side reactions, or degradation.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for the analysis of volatile and thermally stable compounds. Due to the low volatility of carboxylic acids, derivatization of this compound is typically required prior to GC-MS analysis. Common derivatization strategies include esterification (e.g., with methanol (B129727) to form the methyl ester) or silylation (e.g., with BSTFA to form a trimethylsilyl (B98337) ester). This process increases the compound's volatility, allowing it to traverse the GC column.

In a typical GC-MS analysis, the derivatized sample is injected into the GC, where it is separated based on boiling point and polarity on a capillary column (e.g., a nonpolar HP-5MS). The separated components then enter the mass spectrometer, where they are ionized, commonly by electron impact (EI). The resulting mass spectra, characterized by specific parent ions and fragmentation patterns, serve as chemical fingerprints. For the methyl ester of the target compound, characteristic fragments would arise from the loss of a methoxy (B1213986) group, the cleavage of the propanoic acid chain, and the isotopic pattern of the bromine atom (79Br and 81Br in an approximate 1:1 ratio), which provides a definitive marker for its presence. researchgate.net This technique is particularly useful for identifying and quantifying volatile organic impurities. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique for analyzing non-volatile and thermally labile compounds, making it ideal for the direct analysis of this compound without derivatization. Reversed-phase high-performance liquid chromatography (RP-HPLC) is typically used to separate the target compound from its impurities. The separated analytes are then introduced into the mass spectrometer via an interface such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

ESI in negative ion mode is particularly well-suited for carboxylic acids, generating a prominent deprotonated molecule [M-H]-. High-resolution mass spectrometry (HRMS) coupled with LC can provide highly accurate mass measurements, enabling the determination of elemental compositions for both the parent compound and any unknown impurities, thereby facilitating their structural elucidation.

Table 1: Potential Impurities in this compound and their MS Signatures This table is interactive and represents hypothetical data for illustrative purposes.

| Impurity Name | Potential Origin | Expected [M-H]⁻ (m/z) in LC-MS | Key Fragments in GC-MS (of derivative) |

|---|---|---|---|

| 2-Bromobenzaldehyde | Starting Material | 183/185 | 183/185 (M⁺), 182/184 (M-H)⁺, 155/157 (M-CHO)⁺ |

| 3-(Phenyl)-2,2-dimethylpropanoic acid | De-bromination | 177 | Fragments lacking the Br isotopic pattern |

| 3-(2,6-Dibromophenyl)-2,2-dimethylpropanoic acid | Over-bromination | 349/351/353 | Isotopic pattern characteristic of two Br atoms |

| Isomeric Bromophenyl-2,2-dimethylpropanoic acids | Isomeric Starting Material | 255/257 | Similar fragmentation, different GC retention time |

Infrared (IR) and Raman Spectroscopy Methodologies for Functional Group Characterization

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. msu.edu These methods are complementary and are used to confirm the molecular structure of this compound by identifying characteristic vibrational modes.

The vibrational spectrum of this compound is dominated by features corresponding to its carboxylic acid, aromatic ring, and aliphatic moieties.

Carboxylic Acid Group: This group gives rise to several distinct and strong absorptions in the IR spectrum. A broad O-H stretching band is expected in the 2500–3300 cm⁻¹ region, which is characteristic of the hydrogen-bonded dimeric form of carboxylic acids in the solid state. The C=O stretching vibration appears as a very strong, sharp band, typically around 1700–1725 cm⁻¹.

Aromatic Ring: The presence of the substituted benzene (B151609) ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹, C=C stretching vibrations in the 1450–1600 cm⁻¹ region, and out-of-plane C-H bending vibrations between 690–900 cm⁻¹, the exact position of which can be indicative of the substitution pattern.

Aliphatic Groups: The C-H stretching modes of the methyl and methylene groups are expected in the 2850–2960 cm⁻¹ range. The gem-dimethyl group should show a characteristic doublet in the C-H bending region around 1365–1385 cm⁻¹.

Carbon-Bromine Bond: The C-Br stretching vibration is expected to appear in the far-infrared region, typically between 500 and 600 cm⁻¹, which is often more clearly observed in the Raman spectrum.

Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to predict the vibrational frequencies and assist in the definitive assignment of the experimental IR and Raman bands. researchgate.net

Table 2: Key Vibrational Mode Assignments for this compound This table is interactive and contains expected frequency ranges based on typical values for functional groups.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity (IR) |

|---|---|---|---|

| 2500-3300 | ν(O-H) stretch | Carboxylic Acid (dimer) | Strong, Broad |

| 2850-2960 | ν(C-H) stretch | -CH₃, -CH₂- | Medium to Strong |

| 1700-1725 | ν(C=O) stretch | Carboxylic Acid | Very Strong |

| 1450-1600 | ν(C=C) stretch | Aromatic Ring | Medium to Weak |

| 1365-1385 | δ(C-H) bend | Gem-dimethyl | Medium |

| 1210-1320 | ν(C-O) stretch | Carboxylic Acid | Strong |

| 920-950 | γ(O-H) bend | Carboxylic Acid (dimer) | Medium, Broad |

| 500-600 | ν(C-Br) stretch | Bromo-aromatic | Medium to Weak |

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

While spectroscopic methods provide evidence for the molecular structure, X-ray crystallography stands as the gold standard for the unambiguous determination of the three-dimensional atomic arrangement in the solid state. americanpharmaceuticalreview.com It provides precise information on bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and stereochemistry.

This technique requires the growth of a suitable single crystal of the material. Once a crystal of sufficient quality is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to build a three-dimensional electron density map of the unit cell, from which the atomic positions can be determined.

For this compound, single-crystal X-ray diffraction would provide definitive proof of the ortho position of the bromine atom on the phenyl ring relative to the propanoic acid side chain. nih.gov Furthermore, it would reveal the solid-state conformation of the molecule and detail the intermolecular interactions, such as the hydrogen-bonding patterns between the carboxylic acid groups, which typically form centrosymmetric dimers. sci-hub.seresearchgate.net

Table 3: Representative Crystallographic Data for a Phenylpropanoic Acid Derivative This table is interactive and presents hypothetical data based on similar published structures for illustrative purposes.

| Parameter | Example Value |

|---|---|

| Chemical Formula | C₁₁H₁₃BrO₂ |

| Formula Weight | 257.12 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.141 |

| b (Å) | 31.429 |

| c (Å) | 5.787 |

| β (°) | 91.27 |

| Volume (ų) | 1298.6 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.872 |

| Key Intermolecular Interaction | O-H···O Hydrogen Bond (Dimer) |

Chromatographic Method Development for Separation, Quantification, and Purity Profiling (e.g., HPLC, GC)

Chromatographic techniques are the cornerstone of purity assessment and quantification in pharmaceutical analysis. The development of robust and validated HPLC and GC methods is essential for quality control.

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is the most common approach for the analysis of this compound. pensoft.net Method development involves optimizing several parameters to achieve good resolution between the main peak and any impurities with a reasonable run time. researchgate.netmdpi.com

Stationary Phase: A C18 column is typically the first choice, providing good retention for moderately polar compounds.

Mobile Phase: A mixture of an aqueous buffer (often with a low pH, e.g., using phosphoric or trifluoroacetic acid, to suppress the ionization of the carboxylic acid) and an organic solvent like acetonitrile (B52724) or methanol is used. researchgate.netrecentscientific.com

Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to separate impurities with a wide range of polarities.

Detection: UV detection is suitable due to the presence of the aromatic chromophore. The detection wavelength is typically set at a λmax of the compound for maximum sensitivity.

The developed method must be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Table 4: Typical HPLC Method Parameters for Purity Analysis This table is interactive and provides an example of a developed method.

| Parameter | Condition |

|---|---|

| Column | C18, 150 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |